(5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate
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Overview
Description
(5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate is a complex organic compound characterized by its bromoquinoline core and methoxy-substituted benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves multiple steps, starting with the bromination of quinoline to introduce bromo groups at the 5 and 7 positions
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and interactions.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in material synthesis and other industrial processes.
Mechanism of Action
The mechanism by which (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The bromoquinoline core can interact with various enzymes and receptors, leading to biological effects.
Comparison with Similar Compounds
5,7-Dibromopyridine derivatives
2-Methoxybenzenesulfonate derivatives
Quinoline-based compounds
This comprehensive overview highlights the significance of (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate in scientific research and its potential impact across various fields
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2NO4S/c1-10-7-15(24-3)16(8-11(10)2)26(22,23)25-18-14(20)9-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUWQPPIKTCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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